

Spectroscopic data of 2-(4-Aminophenyl)acetamide (FTIR, NMR, Mass Spec)

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)acetamide

Cat. No.: B1267592

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Spectroscopic Profile of 2-(4-Aminophenyl)acetamide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **2-(4-Aminophenyl)acetamide**, also known as 4'-aminoacetanilide. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the identification and characterization of organic compounds. This document presents Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(4-Aminophenyl)acetamide**.

FTIR Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Functional Group
3368 - 3280	N-H stretching	Amide and Amine
3126 - 3061	C-H stretching	Aromatic
1651	C=O stretching	Amide I
1597	N-H bending	Amine
1558	N-H bending	Amide II
1516	C=C stretching	Aromatic
1442	C-H bending	CH ₃
1373	C-N stretching	Aromatic amine
1265	C-N stretching	Amide III
833	C-H out-of-plane bending	p-disubstituted benzene

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.47	s	1H	-NH- (Amide)
7.21	d, J=8.4 Hz	2H	Ar-H (ortho to -NHCOCH ₃)
6.53	d, J=8.4 Hz	2H	Ar-H (ortho to -NH ₂)
4.87	s	2H	-NH ₂ (Amine)
1.98	s	3H	-CH ₃ (Acetyl)

¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
167.9	C=O (Amide)
145.8	C-NH ₂
128.9	C-NHCOCH ₃
120.8	CH (ortho to -NHCOCH ₃)
113.8	CH (ortho to -NH ₂)
24.1	CH ₃ (Acetyl)

Mass Spectrometry (Electron Ionization - EI)

m/z	Interpretation
151.1	[M+1] ⁺ (Molecular ion + H)
150.1	[M] ⁺ (Molecular ion)
109.1	[M - COCH ₂] ⁺
108.0	[M - CH ₂ CO] ⁺
92.0	[C ₆ H ₆ N] ⁺
65.0	[C ₅ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **2-(4-Aminophenyl)acetamide**. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

- Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have completed their initialization and self-check procedures.
- Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to account for atmospheric and instrumental contributions.
- Sample Preparation: Place a small amount of the powdered **2-(4-Aminophenyl)acetamide** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Sample Analysis: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000 to 400 cm^{-1} .
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as necessary.
- Cleaning: Thoroughly clean the ATR crystal and the pressure clamp after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ^1H and ^{13}C NMR spectra.

- Sample Preparation: Accurately weigh 5-10 mg of **2-(4-Aminophenyl)acetamide** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. The solution height should be approximately 4-5 cm.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and match the probe for the desired nuclei (^1H and ^{13}C). Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:

- Set the appropriate spectral width, acquisition time, and relaxation delay.
- Use a 90° pulse.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:
 - Set a wider spectral width compared to ^1H NMR.
 - Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
 - A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the signals in the ^1H NMR spectrum.
 - Perform peak picking for both ^1H and ^{13}C spectra.

Mass Spectrometry

This protocol describes a general procedure for analyzing a solid sample using a mass spectrometer with an electron ionization (EI) source.

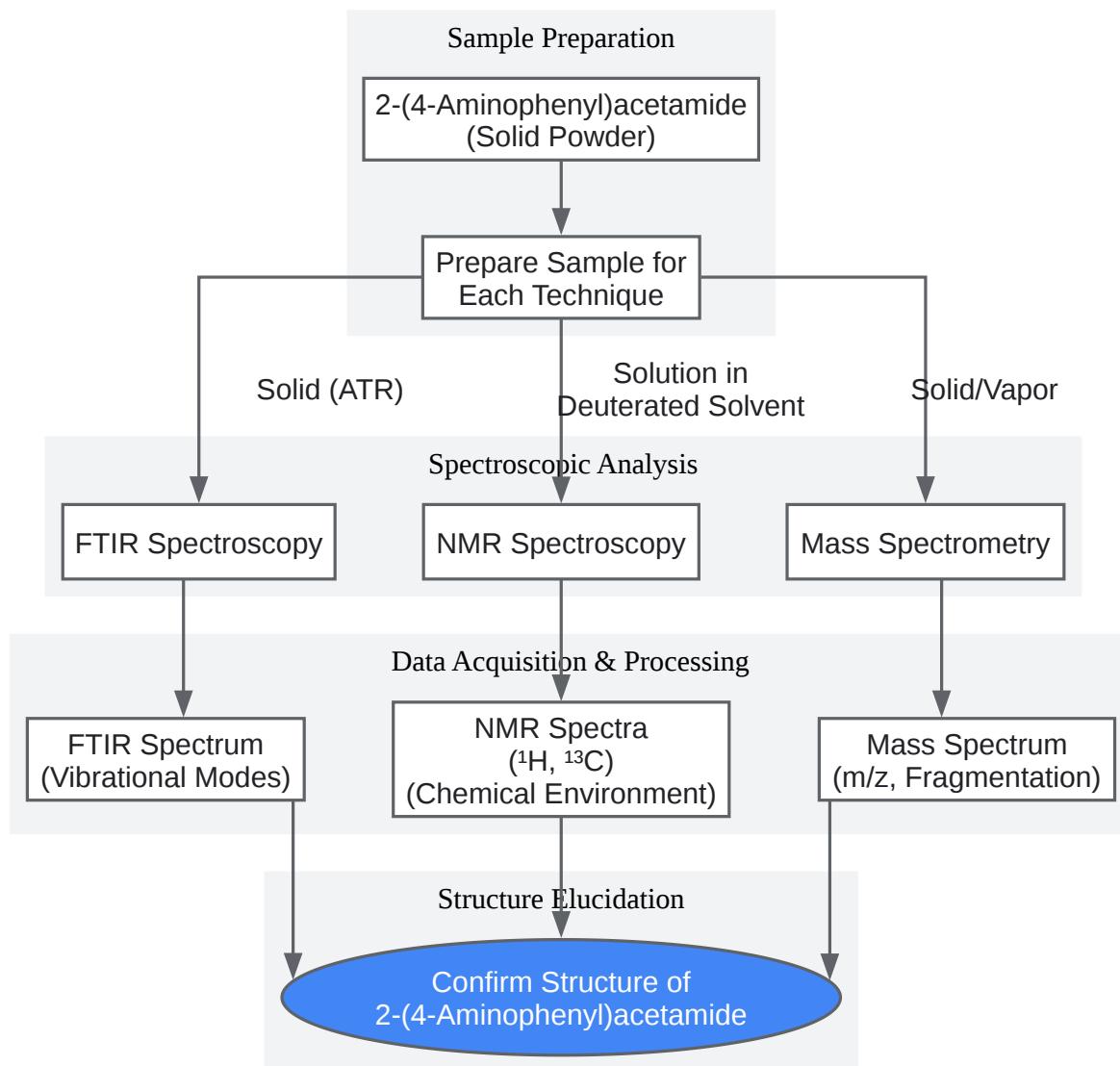
- Sample Introduction: Introduce a small amount of the **2-(4-Aminophenyl)acetamide** sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion

probe can be used. The probe is heated to volatilize the sample into the ion source.

- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), which can then undergo fragmentation.
- **Mass Analysis:** The positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected by a detector, which generates a signal proportional to the abundance of each ion.
- **Data Acquisition and Processing:** A mass spectrum is generated by plotting the relative abundance of the ions against their m/z ratio. The instrument's software is used to identify the molecular ion peak and analyze the fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

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Caption: Workflow for Spectroscopic Analysis.

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